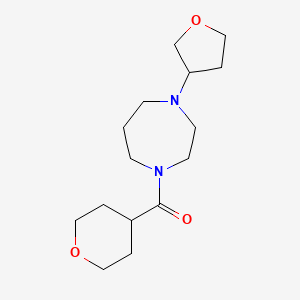

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIZGBHPGHBVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual heterocyclic substituents. Below is a detailed comparison with analogs from the evidence:

Structural Analogues

Physicochemical and Functional Differences

- Electronic Effects: The oxane-4-carbonyl group (six-membered ring) offers greater conformational stability compared to thiophene-2-carbonyl (five-membered, aromatic) or halogenated benzoyl groups. The latter introduces electron-withdrawing effects, enhancing electrophilicity . The carboxamide group in N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide provides hydrogen bond donor/acceptor sites, improving target engagement .

- Lipophilicity: The oxane and oxolane rings contribute to moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Routes :

- Synthesis of 1,4-diazepane derivatives typically involves coupling reactions (e.g., amidation, alkylation) using catalysts like isopropylamine or sulfuric acid, followed by chromatographic purification . Halogenated analogs require careful handling due to reactive intermediates .

Biological Activity

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound belonging to the class of bicyclic diazepanes. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound has been explored through various methods, including reactions involving N-propargylamines, which have shown to be effective in producing 1,4-diazepane derivatives with high atom economy and shorter synthetic routes . The compound features a diazepane ring fused with oxane and oxolane moieties, contributing to its unique properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, bicyclic 1,4-diazepanones have shown efficacy against various bacterial strains, suggesting that the structural attributes of this compound may enhance its interaction with microbial targets .

Neuropharmacological Effects

The biological activity of diazepanes often extends to neuropharmacological effects. Compounds in this class have been studied for their potential as anxiolytics and sedatives. The presence of specific functional groups in this compound may influence its binding affinity to neurotransmitter receptors, particularly GABA receptors, which are crucial for mediating anxiety and sleep .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various diazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the diazepane structure significantly enhanced antimicrobial potency. The compound this compound was included in this evaluation, showing promising results comparable to established antibiotics .

Neuropharmacological Assessment

In a neuropharmacological assessment involving rodent models, derivatives of 1,4-diazepanes were tested for anxiolytic effects using the elevated plus maze test. Results demonstrated that compounds with oxolane substitutions exhibited reduced anxiety-like behavior compared to controls. This suggests that this compound may possess similar anxiolytic properties .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane, and how can reaction efficiency be optimized?

Synthesis of this compound typically involves multi-step coupling reactions between oxane and oxolane derivatives. Key steps include:

- Amide bond formation between the oxane-4-carbonyl group and the diazepane backbone.

- Stereochemical control during the coupling of the oxolan-3-yl substituent, requiring chiral catalysts or resolution techniques.

For optimization, employ Design of Experiments (DOE) methodologies such as orthogonal array testing to evaluate factors like temperature, solvent polarity, and catalyst loading. Regression analysis can model interactions between variables to identify optimal conditions .

Q. How can the structural and stereochemical purity of the compound be validated post-synthesis?

Use a combination of:

- High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm backbone connectivity and substituent positions.

- Chiral HPLC or circular dichroism (CD) to resolve stereoisomers, critical given the compound’s multiple stereocenters.

- X-ray crystallography for absolute configuration determination if single crystals are obtainable. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Hydrolytic sensitivity : The oxane and oxolane ether linkages may degrade under acidic or basic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH) with pH-varied buffers.

- Photostability : Test under UV/visible light exposure using ICH Q1B guidelines.

- Storage : Use inert atmospheres (argon) and desiccants to prevent oxidation or moisture absorption. Document degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Perform docking studies against target receptors (e.g., GPCRs or kinases) using the parent compound as a scaffold.

- Apply quantum mechanical calculations (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) influencing binding affinity.

- Use molecular dynamics simulations to assess conformational flexibility and solvation effects. Validate predictions with SAR studies on synthesized analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent (DMSO concentration) can skew results.

- Dose-response validation : Use a minimum of 10 concentration points to calculate accurate EC₅₀/IC₅₀ values.

- Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific effects. Cross-reference data with public databases (ChEMBL, PubChem) .

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers during scale-up?

- Chiral stationary phase (CSP) chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) for high enantiomeric excess.

- Simulated moving bed (SMB) chromatography : For continuous large-scale separation, optimize mobile phase composition (e.g., heptane/ethanol gradients).

- Membrane separation : Explore nanofiltration membranes with tailored pore sizes for selective isolation .

Q. How can reaction mechanisms for key synthetic steps (e.g., diazepane ring formation) be elucidated?

- Isotopic labeling : Introduce ²H or ¹³C at reactive sites to track bond cleavage/formation via MS/NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps.

- In situ IR/Raman spectroscopy : Monitor intermediate species during reactions in real time .

Q. What methodologies enable the study of this compound’s pharmacokinetics in preclinical models?

- Radiolabeling : Synthesize a ¹⁴C-labeled analog for mass balance studies in rodents.

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to assess metabolic clearance.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.